molecular formula C22H22N6OS B2850811 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-92-3

2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2850811
CAS No.: 886930-92-3
M. Wt: 418.52
InChI Key: ATRVMGCBOSUMMD-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a pyridin-2-yl group, a 1H-pyrrol-1-yl group, a 1,2,4-triazol-3-yl group, and a sulfanyl group. These groups are common in many biologically active compounds and could potentially confer a range of properties to the compound .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The sulfur atom could potentially participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings, which could participate in electrophilic aromatic substitution reactions. The sulfanyl group could also potentially be oxidized .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of aromatic rings and a sulfanyl group could affect its solubility, while the nitrogen atoms could participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Elucidation

Research has been conducted on the synthesis of derivatives related to the compound, focusing on their structural elucidation through spectroscopic methods such as H1NMR, MASS Spectra, and IR Spectra. These derivatives have been explored for their in-vitro antibacterial, antifungal, and antituberculosis activities, indicating the chemical's broad spectrum of potential antimicrobial applications (MahyavanshiJyotindra et al., 2011).

Antimicrobial and Antitumor Activities

Studies have demonstrated the antimicrobial and antitumor potential of compounds structurally similar to the specified acetamide derivative. For instance, certain acetamide derivatives have shown remarkable anticancer effects and reduced toxicity, underscoring the role of chemical modification in enhancing therapeutic efficacy (Xiao-meng Wang et al., 2015). Additionally, innovative heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal properties against specific pests, further illustrating the compound's versatility in scientific research (A. Fadda et al., 2017).

Chemical Modifications for Pharmacological Properties

Efforts to modify the acetamide group within similar compounds have led to derivatives with potent antiproliferative activities against cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. These modifications aim to retain antiproliferative activity while reducing toxicity, highlighting the importance of chemical structure in determining biological activity (Shuai Mao et al., 2015).

Future Directions

Future research could focus on elucidating the compound’s properties, reactivity, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as biological assays to assess its activity .

Properties

IUPAC Name

2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-12-16(2)20(17(3)13-15)24-19(29)14-30-22-26-25-21(18-8-4-5-9-23-18)28(22)27-10-6-7-11-27/h4-13H,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVMGCBOSUMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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